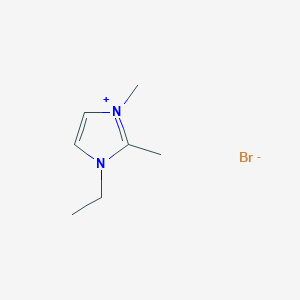

1-Ethyl-2,3-dimethylimidazolium bromide

Vue d'ensemble

Description

1-Ethyl-2,3-dimethylimidazolium bromide is an ionic liquid with the molecular formula C₇H₁₃BrN₂. It is part of the imidazolium family, known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Mécanisme D'action

Target of Action

1-Ethyl-2,3-dimethylimidazolium bromide is a type of paramagnetic ionic liquid . Its primary targets are the tetrahaloferrate (III) anions (FeX4), where X can be either Chlorine (Cl) or Bromine (Br) . These anions play a crucial role in the compound’s magnetic properties .

Mode of Action

The compound interacts with its targets through several non-covalent interactions, including halide–halide, hydrogen bond, and anion–π . These interactions result in a three-dimensional (3D) arrangement of cations and anions . The 3D magnetic ordering mainly takes place via Fe–X⋯X–Fe (X = Cl and Br) interactions, displaying a higher superexchange magnetic interaction between the planes .

Biochemical Pathways

The compound’s mode of action affects the magnetic properties of the system. The 3D magnetic ordering is a result of the compound’s interaction with its targets . .

Pharmacokinetics

It’s known that the compound has a melting point of 141°c , indicating its stability under normal conditions. More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s interaction with its targets results in a noticeable magneto-crystalline anisotropy, especially in the bromide compound . This leads to the presence of three-dimensional antiferromagnetic ordering below the Néel temperature .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the methylation at the C (2) position onto the imidazolium cation ring causes an increase of the melting point and a decrease of the Néel temperature . Furthermore, the compound starts to decompose at a temperature of 299°C , indicating its thermal stability.

Analyse Biochimique

Biochemical Properties

It is known to be a good solvent and catalyst in organic synthesis, particularly in catalytic reactions

Cellular Effects

It is known to have certain safety hazards, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation These effects suggest that it may have significant impacts on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to have a high lipophilicity, which allows it to dissolve some organic compounds and other compounds that are not easily dissolved by other ionic liquids This suggests that it may interact with biomolecules in a way that alters their function, potentially through binding interactions, enzyme inhibition or activation, or changes in gene expression

Temporal Effects in Laboratory Settings

It is known to have a decomposition temperature of 299°C and a melting point of 141°C This suggests that it has good stability under normal laboratory conditions

Metabolic Pathways

It is known to be a good solvent and catalyst in organic synthesis, particularly in catalytic reactions , suggesting that it may interact with enzymes or cofactors in certain metabolic pathways

Transport and Distribution

Given its lipophilic nature , it may interact with certain transporters or binding proteins, and may have specific effects on its localization or accumulation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dimethylimidazolium bromide can be synthesized through two primary methods:

Reaction Method: This involves the reaction of ethyl bromide with 2,3-dimethylimidazole.

Ion Exchange Method: This method involves reacting 1,2-dimethyl-3-ethylimidazole with magnesium bromide to form a magnesium salt, which is then reacted with ammonium bromide to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs the reaction method due to its simplicity and cost-effectiveness. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets industrial standards .

Analyse Des Réactions Chimiques

1-Ethyl-2,3-dimethylimidazolium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo redox reactions, although specific conditions and reagents are required.

Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and other applications.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include halides, hydroxides, and alkoxides.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of imidazolium salts, while redox reactions can produce different oxidation states of the compound .

Applications De Recherche Scientifique

1-Ethyl-2,3-dimethylimidazolium bromide has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

1-Ethyl-2,3-dimethylimidazolium bromide is compared with other imidazolium-based ionic liquids such as:

1-Ethyl-3-methylimidazolium bromide: This compound has a similar structure but differs in the position of the methyl group, affecting its physical and chemical properties.

1,3-Dimethylimidazolium bromide: Lacks the ethyl group, which influences its solubility and reactivity.

1-Butyl-2,3-dimethylimidazolium bromide: The butyl group increases its hydrophobicity and alters its interaction with other molecules.

Uniqueness: this compound is unique due to its specific combination of ethyl and dimethyl groups, which confer distinct solubility, thermal stability, and reactivity properties compared to its analogs .

Propriétés

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BrH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITMVCYKHULLDM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98892-76-3 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98892-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

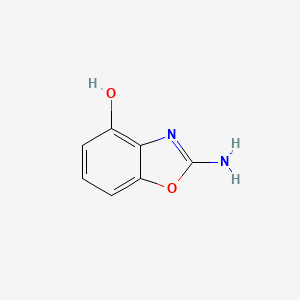

![3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B3176289.png)